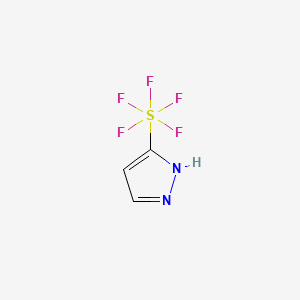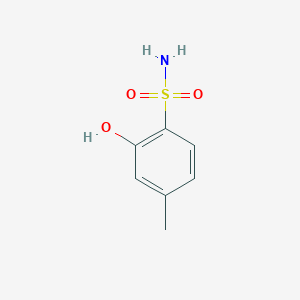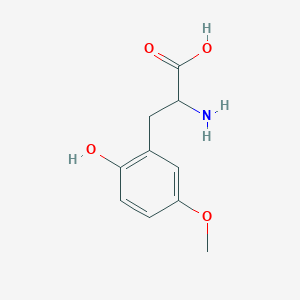
1-Pentylcyclopropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylcyclopropan-1-OL is an organic compound with the molecular formula C₈H₁₆O. It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a pentyl group and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-OL can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with cyclopropanone. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{MgBr} + \text{C}_3\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{16}\text{O} + \text{MgBrOH} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentylcyclopropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Pentylcyclopropanone.
Reduction: Pentylcyclopropane.
Substitution: Pentylcyclopropyl halides.
Applications De Recherche Scientifique
1-Pentylcyclopropan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Pentylcyclopropan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
1-Pentylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Pentylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopropylmethanol: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Pentylcyclopropan-1-OL is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
106368-49-4 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
1-pentylcyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-8(9)6-7-8/h9H,2-7H2,1H3 |
Clé InChI |
JHVKFEXSRDRTMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)











